2-(2,6-Difluorophenyl)azetidine;hydrochloride is a chemical compound with the molecular formula . This compound consists of a four-membered azetidine ring substituted with a difluorophenyl group, specifically with two fluorine atoms located at the 2 and 6 positions on the phenyl ring. The hydrochloride form indicates that it exists as a salt, enhancing its solubility in water, which is advantageous for various applications in scientific research and pharmaceutical development .
The compound falls under the category of azetidines, which are nitrogen-containing heterocycles known for their unique structural and reactivity properties. Azetidines are often utilized in synthetic chemistry due to their ability to participate in various chemical reactions, making them valuable intermediates in drug development and organic synthesis.
The synthesis of 2-(2,6-difluorophenyl)azetidine;hydrochloride typically involves several key steps:
Industrial production methods may optimize these steps for higher yields and purity, utilizing techniques such as continuous flow reactors to enhance efficiency.
The molecular structure of 2-(2,6-difluorophenyl)azetidine;hydrochloride can be represented as follows:
The presence of two fluorine atoms on the phenyl ring significantly influences the compound's reactivity and biological activity, enhancing its potential applications in medicinal chemistry .
2-(2,6-Difluorophenyl)azetidine;hydrochloride is capable of undergoing various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.
While specific mechanisms of action for 2-(2,6-difluorophenyl)azetidine;hydrochloride may not be extensively documented, compounds within this class often interact with biological targets through inhibition or modulation of enzyme activity or receptor binding. The introduction of fluorine atoms typically increases lipophilicity and metabolic stability, which can enhance bioavailability and efficacy in therapeutic applications .
The primary applications of 2-(2,6-difluorophenyl)azetidine;hydrochloride include:
The unique properties imparted by the difluorophenyl group make this compound a candidate for further exploration in drug discovery programs aimed at developing new therapeutic agents .
The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—confers distinct advantages over larger cyclic amines in medicinal chemistry. Its compact size (~0.5 Å smaller radius than pyrrolidine) enables precise spatial positioning of pharmacophoric elements while imposing significant conformational restraint on appended substituents. This restraint reduces the entropic penalty upon binding to biological targets, often translating to enhanced potency and selectivity. Compared to five-membered heterocycles like pyrrolidine, azetidine exhibits reduced basicity (pKa ~9.5 vs. ~11 for pyrrolidine), which diminishes cationic character at physiological pH and thereby improves membrane permeability—a critical factor for central nervous system (CNS) penetration or intracellular targeting [6].
Azetidine’s ring strain (~25 kcal/mol) also influences its chemical reactivity and metabolic stability. While the ring can undergo strain-driven ring-opening under harsh conditions, its stability under physiological conditions makes it a viable pharmacophore. Notably, azetidine-containing structures like 3-(difluoromethyl)azetidine hydrochloride (CAS: 1354792-76-9) demonstrate favorable drug-like properties, including moderate lipophilicity (LogP ~0.89) and polar surface area (TPSA ~12 Ų), facilitating cellular uptake while maintaining aqueous solubility when appropriately substituted . This balance addresses a key challenge in drug design—overcoming the "molecular obesity" associated with larger heterocycles.
The azetidine scaffold has demonstrated versatility across therapeutic areas. In antibacterial drug development, azetidine derivatives offer potential advantages over traditional five-membered heterocycles (e.g., thiazole, tetrazole) prevalent in β-lactam antibiotics like ceftriaxone and cefotaxime. Specifically, azetidine’s reduced heteroatom count minimizes hydrogen-bonding donors/acceptors, potentially lowering transporter-mediated efflux—a common resistance mechanism in Gram-negative pathogens [6]. Table 2 contrasts key properties of azetidine with other nitrogen heterocycles in drug design.
Table 2: Comparative Properties of Saturated Nitrogen Heterocycles in Medicinal Chemistry
Heterocycle | Ring Size | Basicity (pKa of conjugate acid) | Conformational Flexibility | Common Therapeutic Applications |
---|---|---|---|---|
Azetidine | 4-membered | ~9.5 | Low | CNS agents, Antibacterials, Kinase inhibitors |
Pyrrolidine | 5-membered | ~11.3 | Moderate | Antivirals, Antipsychotics, DP-IV inhibitors |
Piperidine | 6-membered | ~11.1 | High | Analgesics, Antihistamines, Anticancer agents |
The 2,6-difluorophenyl substitution in this azetidine derivative exemplifies strategic fluorination—a cornerstone of modern medicinal chemistry. Fluorine’s unique properties—high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability—enable multifaceted modulation of molecular interactions. The ortho-difluoro pattern on the phenyl ring induces profound electronic effects: each fluorine atom withdraws electron density inductively (-I effect) while donating electrons through resonance (+R effect). In the 2,6-position, this creates a dipole moment orthogonal to the ring plane, enhancing interactions with aromatic residues in binding pockets (e.g., π-stacking with tyrosine or phenylalanine) [4] [1].
Sterically, the 2,6-difluoro substitution imposes a conformational lock on the azetidine-phenyl bond. Ortho-fluorine atoms create A^(1,3) strain with the azetidine substituent, forcing the rings into near-perpendicular dihedral angles (>70°). This rigidification minimizes rotational entropy loss upon binding and precisely orients the azetidine nitrogen for hydrogen bonding or ionic interactions with biological targets. For instance, in thrombin inhibitors, fluorinated analogs demonstrated a 5-fold potency increase over non-fluorinated counterparts due to optimized interactions with the Gly216 backbone NH [4]. Similar enhancements are noted in antibacterial contexts where fluorinated heterocycles like finafloxacin (containing a fluorinated bicycle) show improved potency against resistant pathogens [6].
Fluorination also profoundly influences physicochemical properties. The 2,6-difluoro substitution lowers the π-system’s electron density, reducing oxidative metabolism at the phenyl ring—a primary route of metabolic clearance for aryl-containing drugs. Additionally, fluorine’s lipophilicity (π=0.14) counterbalances the hydrophilicity of the azetidine ring, fine-tuning overall membrane permeability. These effects collectively enhance metabolic stability and oral bioavailability, as demonstrated by fluorinated drugs like losartan (where a tetrazole bioisostere replaced carboxylate) and linezolid (featuring fluorinated phenyloxazolidinone) [1] [6]. Table 3 summarizes functional enhancements imparted by fluorination patterns in drug design.
Table 3: Impact of Fluorination Patterns on Bioactive Molecule Properties
Fluorination Pattern | Electronic Effect | Steric Consequence | Functional Outcome | Example Drug/Class |
---|---|---|---|---|
2,6-Difluoro (ortho) | Strong -I effect, dipole creation | Conformational rigidification | Enhanced binding affinity, metabolic stabilization | Finafloxacin, 2-(2,6-difluorophenyl)azetidine derivatives |
4-Fluoro (para) | Moderate -I/+R balance | Minimal perturbation | Electron tuning for H-bond acceptance, reduced metabolism | Fluvastatin, Fluoxetine |
Trifluoromethyl (-CF₃) | Strong lipophilicity increase | Significant steric bulk | Improved membrane penetration, metabolic blockade | Efavirenz, Celecoxib |
Azetidine chemistry has evolved from a synthetic curiosity to a strategic pharmacophore through iterative optimization cycles addressing inherent synthetic challenges and physicochemical limitations. Early azetidine derivatives faced significant hurdles: low natural abundance, complex synthetic pathways (e.g., intramolecular SN₂ reactions requiring high dilution), and ring strain-driven instability. Initial applications focused on their utility as synthetic intermediates rather than bioactive cores. The emergence of fluorinated azetidines like 3-(difluoromethyl)azetidine hydrochloride marked a turning point, demonstrating that strategic fluorination could mitigate reactivity issues while enhancing drug-like properties [3].
The rise of azetidine in drug discovery parallels the broader adoption of saturated heterocycles as piperidine/pyrrolidine replacements. This shift was driven by crystallographic analyses revealing that larger heterocycles often engage in suboptimal binding modes due to conformational flexibility. By the 1990s, azetidine appeared in bioactive molecules like meropenem (featuring a pyrrolidine side chain, though azetidine analogs were explored) and cefepime. The approval of tedizolid (2014)—containing both a 1,3-oxazolidin-2-one and tetrazole ring—highlighted the therapeutic value of strained heterocycles, stimulating interest in azetidine analogs [6].
Modern synthetic methodologies have accelerated azetidine pharmacophore development. Key advances include:
For 2-arylazetidines specifically, the integration of fluorinated phenyl groups emerged from structure-activity relationship (SAR) studies demonstrating that ortho-substitution prevents free rotation, locking bioactive conformations. This principle was applied to kinase inhibitors and GPCR modulators before extending to antibacterial candidates. Concurrently, studies on tertiary amide stability—such as N→N' acyl migration in medicinal chemistry programs—highlighted the importance of conformational constraints in preventing undesired rearrangements, further validating azetidine’s utility [3] . Table 4 traces key milestones in azetidine-based pharmacophore development.
Table 4: Evolution of Azetidine Derivatives in Medicinal Chemistry
Time Period | Key Developments | Representative Compounds/Therapeutics | Impact on Azetidine Chemistry |
---|---|---|---|
Pre-1990s | Limited synthetic access; focus on small molecule intermediates | Azetidine-2-carboxylic acid (natural product) | Established basic ring stability and reactivity |
1990s–Early 2000s | Azetidine as beta-lactam isosteres; initial fluorinated derivatives | Meropenem analogs (pyrrolidine → azetidine exploration) | Demonstrated bioavailability of azetidine-containing APIs |
2010–Present | Rational design of 2,3-disubstituted azetidines; fluorinated aryl derivatives | 2-(2,6-Difluorophenyl)azetidine hydrochloride; Relebactam (diaza-bicyclo derivatives) | Validated conformational effects on target engagement |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3